Cas no 15600-08-5 (Coprostanone)

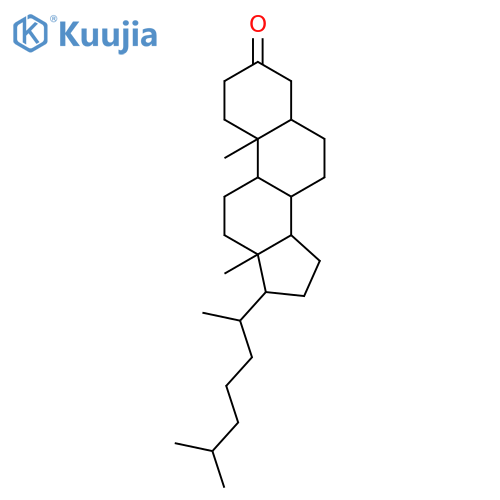

Coprostanone structure

Coprostanone 化学的及び物理的性質

名前と識別子

-

- Coprostanone

- 3-Oxocholestane

- 5-A-CHOLESTAN-3-ONE

- 5ALPHA-CHOLESTAN-3-ONE, 97

- (5R,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

- 17-Oxo-5alpha-androstane

- 5A-ANDROSTAN-17-ONE

- 5A-ANDROSTANONE

- Androstan-17-one

- ANDROSTAN-17-ONE, 5A-

- cholestan-3-one

- 15600-08-5

- 3-cholestanon

- CHEBI:167166

- PESKGJQREUXSRR-ZTPZMMAUSA-N

- DTXSID301021018

- 5-beta-Cholestan-3-one

- (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

- SCHEMBL643015

- cholestane-3-one

- 3-ketocholestane

- NSC-179403

-

- インチ: InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3

- InChIKey: PESKGJQREUXSRR-UHFFFAOYSA-N

- ほほえんだ: CC(CCCC(C1CCC2C3CCC4CC(CCC4(C)C3CCC12C)=O)C)C

計算された属性

- せいみつぶんしりょう: 386.35508

- どういたいしつりょう: 386.355

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 579

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 8

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 8.9

- トポロジー分子極性表面積: 17.1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 0.9610 (rough estimate)

- ゆうかいてん: 129°C

- ふってん: 452.8°C (rough estimate)

- フラッシュポイント: 219.3 °C

- 屈折率: 1.5250 (estimate)

- PSA: 17.07

- LogP: 7.67680

- ようかいせい: 使用できません

Coprostanone 関連文献

-

1. 704. Steroids. Part XVI. The bromination of some 3-ketosteroids methylated in ring-AC. W. Shoppee,G. A. R. Johnston,Ruth E. Lack J. Chem. Soc. 1962 3604

-

2. Photoinduced molecular transformations. Part 134. Photoinduced stereospecific addition of methanol to 5β-cholest-1-en-3-one oxime and photoinduced deconjugation of its 1-methyl derivative involving stereospecific proton transferHiroshi Suginome,Atsushi Nagaoka,Hisanori Senboku J. Chem. Soc. Perkin Trans. 1 1992 3103

-

3. Photoinduced transformations. Part 41. Photo-Beckmann rearrangement of some cholestan-3-one oximes with methyl groups attached to the α-carbonHiroshi Suginome,Yukoh Takahashi J. Chem. Soc. Perkin Trans. 1 1979 2920

-

4. 959. Steroids. Part XXIII. The polyhalogenation of 5α-cholestan-3-oneC. W. Shoppee,P. J. Havlicek,Ruth E. Lack J. Chem. Soc. 1964 4992

-

5. Preparation and reactions of some 1-cyano-steroidsA. T. Glen,W. Lawrie,J. McLean J. Chem. Soc. C 1966 661

15600-08-5 (Coprostanone) 関連製品

- 566-65-4((5a)-Pregnane-3,20-dione)

- 2979-19-3(3,3-dimethylcyclohexan-1-one)

- 21368-68-3(DL-Camphor)

- 76-22-2(Camphor)

- 464-48-2((1S,4S)-1,7,7-trimethylnorbornan-2-one)

- 464-49-3((+)-Camphor)

- 873-94-9(3,3,5-trimethylcyclohexan-1-one)

- 4255-62-3(4,4-dimethylcyclohexan-1-one)

- 23787-90-8(Isolongifolone)

- 98-53-3(4-tert-butylcyclohexan-1-one)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬